molecular formula C4H7ClN2O B1282153 5-Methylisoxazol-4-amine hydrochloride CAS No. 100499-66-9

5-Methylisoxazol-4-amine hydrochloride

Cat. No.: B1282153
CAS No.: 100499-66-9
M. Wt: 134.56 g/mol
InChI Key: DGZOHHHHZCANPV-UHFFFAOYSA-N
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Description

5-Methylisoxazol-4-amine hydrochloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Methylisoxazol-4-amine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine hydrochloride in the synthesis of isoxazole derivatives . These interactions are essential for the formation of the isoxazole ring, which is a key structural component in many biologically active compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives, including this compound, have been shown to exhibit cytotoxic effects on leukemia HL-60 cells . This indicates that the compound can modulate cellular processes and potentially be used in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It participates in enzyme inhibition or activation and induces changes in gene expression. The compound’s mechanism of action involves the formation of a five-membered isoxazole ring through a cycloaddition reaction . This reaction is crucial for the compound’s biological activity and its ability to interact with various molecular targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be synthesized and maintained under specific conditions, such as using a solvent mixture of DMF and i-PrOH under microwaves at 90°C . These conditions ensure the stability of the compound and its effectiveness in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. For instance, isoxazole derivatives have been tested for their effects on immune response in mouse models, showing varying degrees of inhibition depending on the dosage . This highlights the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active forms. The compound’s metabolism involves the formation of intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives . These intermediates play a crucial role in the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound’s distribution can be affected by its interaction with hydroxylamine hydrochloride, which facilitates its transport across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with its molecular targets and its overall biological activity .

Chemical Reactions Analysis

Types of Reactions

5-Methylisoxazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-Methylisoxazol-4-amine hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylisoxazol-4-amine hydrochloride include other isoxazole derivatives, such as:

  • 3-Amino-5-methylisoxazole
  • 5-Amino-3-methylisoxazole

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZOHHHHZCANPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515826
Record name 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100499-66-9
Record name 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100499-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1)
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